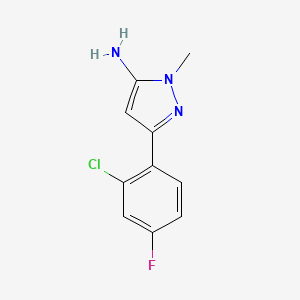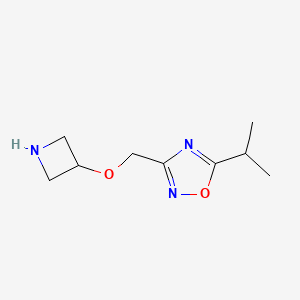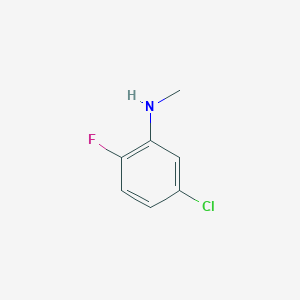
5-Chloro-2-fluoro-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-fluoro-N-methylaniline: is an organic compound with the molecular formula C7H7ClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-N-methylaniline typically involves the following steps:
Nitration and Reduction: The nitration of a suitable precursor, followed by reduction, can introduce the amino group.
Methylation: The methyl group can be introduced via methylation reactions using reagents like methyl iodide.
Industrial Production Methods: Industrial production methods may involve:
Direct Nucleophilic Substitution: This method involves the direct substitution of halogens in haloarenes at high temperatures.
Palladium-Catalyzed Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts like iron(III) chloride are used for halogenation reactions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted anilines depending on the substituents introduced.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Industry:
Dyes and Pigments: Used in the production of dyes and pigments due to its aromatic structure.
Polymers: Acts as a monomer or co-monomer in the production of specialty polymers.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-N-methylaniline involves its interaction with various molecular targets. The compound can participate in:
Electrophilic Aromatic Substitution: The electron-donating and withdrawing groups on the benzene ring influence the reactivity and orientation of further substitutions.
Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions.
Comparison with Similar Compounds
- 2-Fluoro-5-methylaniline
- 5-Fluoro-2-methylaniline
- 2-Chloro-5-methylaniline
Comparison:
- Uniqueness: The presence of both chlorine and fluorine atoms in 5-Chloro-2-fluoro-N-methylaniline makes it unique compared to other similar compounds. This dual halogenation can influence its reactivity and potential applications.
- Reactivity: The combination of electron-withdrawing and electron-donating groups can make it more reactive in certain chemical reactions compared to its analogs .
Properties
Molecular Formula |
C7H7ClFN |
|---|---|
Molecular Weight |
159.59 g/mol |
IUPAC Name |
5-chloro-2-fluoro-N-methylaniline |
InChI |
InChI=1S/C7H7ClFN/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 |
InChI Key |
OJDXDDGNVPMJMC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13481612.png)
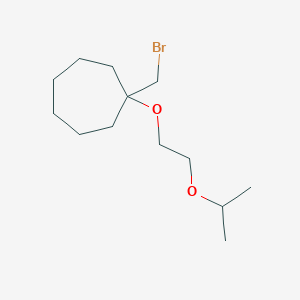

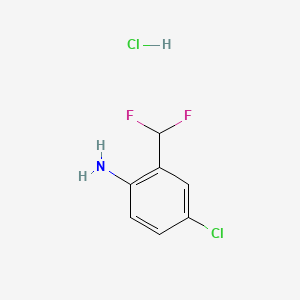

![2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13481647.png)
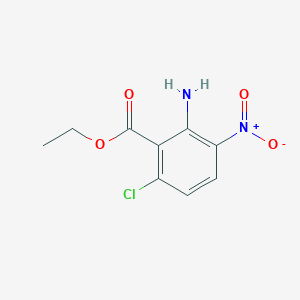
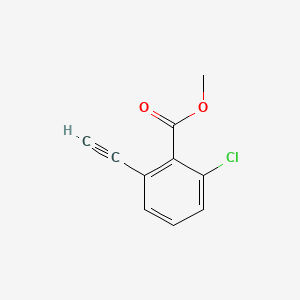
![[(2-Isocyanoethoxy)methyl]cyclopropane](/img/structure/B13481656.png)
![Tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13481658.png)
![3-[(Carbamoylmethyl)amino]propanamide hydrochloride](/img/structure/B13481663.png)
